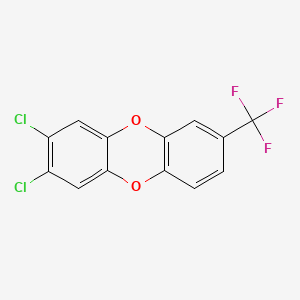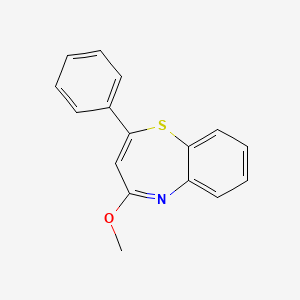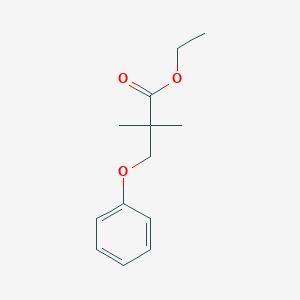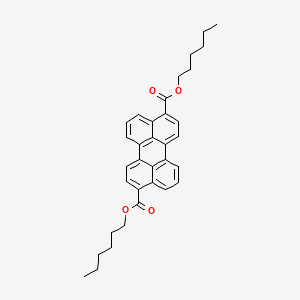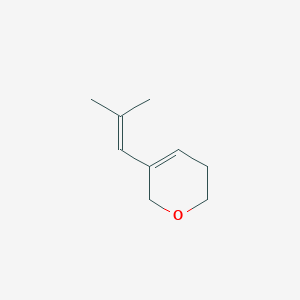
1,1-Dimethoxyoctadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Stearic acid or stearone.
Reduction: Stearaldehyde or stearyl alcohol.
Substitution: Various substituted octadecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives are explored for therapeutic applications, including treatments for ischemic stroke.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.
Comparaison Avec Des Composés Similaires
Octadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacks the dimethoxy groups.
Stearyl alcohol: Another long-chain fatty alcohol used in cosmetics and industrial applications.
Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
105192-52-7 |
|---|---|
Formule moléculaire |
C20H42O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1,1-dimethoxyoctadecan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3 |
Clé InChI |
OPBXUULGYIWMCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
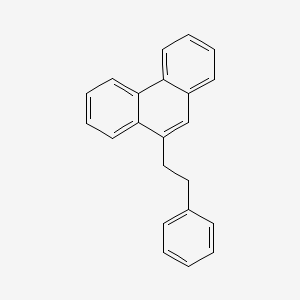

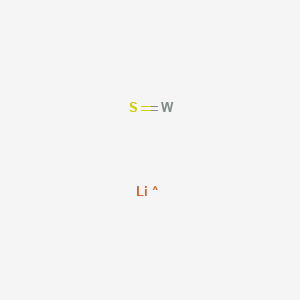
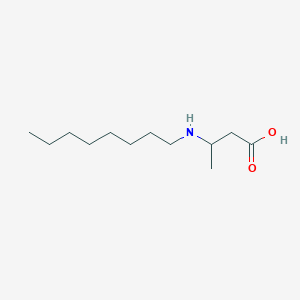
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
